molecular formula C16H27N5O2 B2825049 Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate CAS No. 1803611-78-0

Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate

Cat. No. B2825049
CAS RN: 1803611-78-0
M. Wt: 321.425
InChI Key: DAVHNLSMJHLSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate” is a compound with the molecular formula C16H27N5O2 . It is a derivative of N-Boc piperazine . This compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds .

Scientific Research Applications

1. Airway Smooth Muscle Contraction

Takahashi et al. (1997) studied the effects of certain compounds, including tert-butyl derivatives, on the contraction of human airway smooth muscle induced by endothelin-1 and IRL 1620. Their research suggested interactions with endothelin receptors, which could have implications for respiratory diseases (Takahashi et al., 1997).

2. Histamine H4 Receptor Ligands

A study by Altenbach et al. (2008) on 2-aminopyrimidines, which are structurally related to tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate, explored their role as ligands for the histamine H4 receptor. This research highlighted the potential of these compounds in anti-inflammatory and antinociceptive applications, relevant to pain management (Altenbach et al., 2008).

3. Synthesis of Cyclic Amino Acid Esters

Moriguchi et al. (2014) synthesized tert-butyl derivatives as cyclic amino acid esters. These compounds are valuable in the study of molecular structures and can have applications in various biochemical processes (Moriguchi et al., 2014).

4. Key Intermediate in Rho–Kinase Inhibitor Synthesis

Gomi et al. (2012) developed a practical synthesis method for a tert-butyl derivative that serves as a key intermediate in the production of the Rho–kinase inhibitor K-115. This research contributes to the field of pharmacology, particularly in the development of treatments for diseases modulated by Rho–kinase activity (Gomi et al., 2012).

5. Versatile Intermediates for Asymmetric Synthesis of Amines

Ellman et al. (2002) studied N-tert-Butanesulfinyl imines, closely related to the tert-butyl derivatives , for their versatility in the asymmetric synthesis of amines. This research is significant for synthetic chemistry, providing insights into the production of various enantioenriched amines (Ellman et al., 2002).

properties

IUPAC Name

tert-butyl 4-[(4-aminopyrimidin-2-yl)methylamino]azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2/c1-16(2,3)23-15(22)21-9-4-5-12(7-10-21)19-11-14-18-8-6-13(17)20-14/h6,8,12,19H,4-5,7,9-11H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVHNLSMJHLSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)NCC2=NC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.